3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane

Description

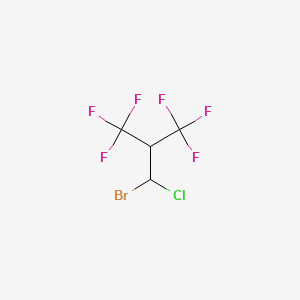

3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane is a halogenated alkane with a complex substitution pattern. Its molecular formula is C₄H₂BrClF₆, featuring bromine and chlorine atoms at the 3-position, a trifluoromethyl (-CF₃) group at the 2-position, and three fluorine atoms at the terminal carbon (1,1,1-trifluoro) . This compound is primarily used as a specialty intermediate in organic synthesis, particularly in fluorinated compound manufacturing .

Properties

CAS No. |

885276-24-4 |

|---|---|

Molecular Formula |

C4H2BrClF6 |

Molecular Weight |

279.40 g/mol |

IUPAC Name |

2-[bromo(chloro)methyl]-1,1,1,3,3,3-hexafluoropropane |

InChI |

InChI=1S/C4H2BrClF6/c5-2(6)1(3(7,8)9)4(10,11)12/h1-2H |

InChI Key |

RIFWFSWIBVTEME-UHFFFAOYSA-N |

Canonical SMILES |

C(C(Cl)Br)(C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor compound undergoes substitution with bromine and chlorine in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are designed to optimize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic reagents.

Elimination Reactions: Under certain conditions, the compound can undergo elimination to form alkenes.

Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophiles: Sodium hydroxide, potassium tert-butoxide.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

Substitution Products: Formation of new compounds with different functional groups.

Elimination Products: Formation of alkenes and other unsaturated compounds.

Oxidation and Reduction Products: Formation of alcohols, ketones, or alkanes.

Scientific Research Applications

3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce halogenated groups into molecules.

Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms enhances its reactivity and ability to form stable complexes with various substrates. The compound can modulate biological pathways by interacting with enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Propanes with Mixed Halogens

(a) 2,3-Dichloro-1,1,1-trifluoropropane (CAS 338-75-0)

- Molecular Formula : C₃H₃Cl₂F₃

- Molecular Weight : 166.95 g/mol .

- Structure : Lacks bromine and the trifluoromethyl group. Chlorines are positioned at C2 and C3.

- Properties : Lower molecular weight and reduced steric hindrance compared to the target compound. Used as a refrigerant intermediate .

- Reactivity : Less reactive toward nucleophilic substitution due to absence of bromine, which has a weaker C-Br bond (vs. C-Cl) .

(b) 1-Bromo-3-chloropropane (CAS 109-70-6)

- Molecular Formula : C₃H₆BrCl

- Molecular Weight : 157.44 g/mol .

- Structure: Linear propane chain with Br and Cl at terminal positions. No fluorination.

- Properties : Simpler structure with lower boiling point (~120–130°C estimated) and density (1.60 g/cm³ at 20°C) .

- Applications : Industrial solvent and alkylating agent .

Key Differences :

- The target compound’s trifluoromethyl group and trifluoro termination enhance electron-withdrawing effects, increasing resistance to oxidation compared to non-fluorinated analogs like 1-bromo-3-chloropropane .

Brominated Trifluoromethyl Compounds

(a) 2,3-Dibromo-2-(trifluoromethyl)-1,1,1-trifluoropropane (CAS 247220-90-2)

- Molecular Formula : C₄H₂F₆Br₂

- Molecular Weight : 323.86 g/mol .

- Structure : Two bromines at C2 and C3; identical trifluoromethyl and terminal trifluoro groups.

- Reactivity : Bromine’s higher leaving-group ability facilitates nucleophilic substitution, making this compound more reactive than the target (which has one Br and one Cl) .

(b) 3-Bromo-1,1,1-trifluoropropanone (CAS 431-35-6)

- Molecular Formula : C₃H₂BrF₃O

- Molecular Weight : 193.95 g/mol .

- Structure : Ketone derivative with Br at C3 and trifluoro termination.

- Properties : Boiling point 86°C; vapor pressure 0.08 atm at 298 K .

- Applications: Potential precursor for fluorinated polymers; toxicity data unavailable .

Key Differences :

- The target compound’s propane backbone (vs. propanone) reduces electrophilicity, making it less prone to nucleophilic attack at the carbonyl position .

Chlorinated Trifluoromethyl Compounds

(a) 3-Chloro-1,1,1-trifluoropropane (CAS 460-35-5)

(b) 2,3-Dichloro-1,1,1-trifluoropropane (R-243db)

- Molecular Formula : C₃H₃Cl₂F₃

- Molecular Weight : 166.95 g/mol .

- Properties : Similar to CAS 338-75-0 but with Cl at C2 and C3. Used in refrigeration systems .

Key Differences :

Comparative Data Table

Biological Activity

3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane, also known as 2-bromo-3-chloro-1,1,1-trifluoropropane, is a halogenated organic compound with notable chemical properties that influence its biological activity. This compound is characterized by its trifluoromethyl group and multiple halogen substitutions, which significantly affect its reactivity and interaction with biological systems.

- Molecular Formula : C4H2BrClF6

- Molecular Weight : 279.406 g/mol

- Density : 1.77 g/cm³

- Boiling Point : 96.8 °C

- Flash Point : 12.3 °C

These properties suggest that the compound is a dense liquid at room temperature with potential volatility due to its low flash point.

The biological activity of this compound is primarily influenced by its halogenated structure. Halogenated compounds often exhibit unique interactions with biological macromolecules such as proteins and nucleic acids. The trifluoromethyl group enhances lipophilicity, allowing for better membrane permeability and potential bioaccumulation in organisms.

Toxicological Profile

Research indicates that halogenated hydrocarbons can exhibit various toxic effects, including:

- Neurotoxicity : Some studies suggest that halogenated compounds can disrupt neurotransmitter systems.

- Endocrine Disruption : These compounds may interfere with hormonal signaling pathways.

A notable study demonstrated that exposure to similar halogenated compounds resulted in altered gene expression related to stress response and metabolism in mammalian cell lines .

Case Studies

- In Vitro Studies : In vitro assays have shown that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, it has been observed to affect cytochrome P450 enzymes, which play a crucial role in drug metabolism .

- Ecotoxicology : A study on aquatic organisms revealed that exposure to this compound led to significant mortality rates among fish and crustaceans at concentrations above 10 μg/L. The mechanism was attributed to respiratory distress caused by membrane disruption .

Research Findings

A comprehensive review of the literature highlights several key findings regarding the biological activity of this compound:

Q & A

Q. What are the recommended laboratory-scale synthesis routes for 3-bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane?

Methodological Answer: Synthesis typically involves halogenation or hydrofluorination of precursor compounds. For example:

- Halogen exchange : Reacting 1,1,1-trifluoro-3-chloropropane with bromine sources (e.g., HBr or NBS) under controlled conditions, using catalysts like FeCl₃ to promote selectivity .

- Continuous flow reactors : Optimize reaction parameters (temperature, pressure) to enhance yield and reduce side products, as seen in analogous fluoropropane syntheses .

- Purification : Post-synthesis, employ fractional distillation (bp ~124–125°C) or recrystallization with non-polar solvents to isolate the compound .

Q. What purification techniques are effective for isolating high-purity samples of this compound?

Methodological Answer:

- Distillation : Use a vacuum fractional setup to separate the target compound from lower-boiling impurities (e.g., unreacted precursors) .

- Recrystallization : Dissolve crude product in hexane or dichloromethane at elevated temperatures, then cool gradually to crystallize the compound .

- Chromatography : Silica gel column chromatography with a hexane/ethyl acetate gradient (95:5) can resolve halogenated byproducts .

Q. What spectroscopic techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

- ¹⁹F/¹H NMR : Compare peaks with reference spectra (e.g., δ ~-60 ppm for CF₃ groups in ¹⁹F NMR; δ 3.5–4.5 ppm for CH₂Br/Cl in ¹H NMR) .

- GC-MS : Monitor purity (>98%) and identify low-abundance contaminants (e.g., dichlorinated byproducts) .

- IR Spectroscopy : Confirm absence of OH/NH stretches (indicative of hydrolysis) and validate C-F/C-Br bonds (600–800 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights explain halogen substitution patterns during synthesis?

Methodological Answer:

- SN2 vs. Radical Pathways : Use isotopic labeling (e.g., D₂O quenching) to distinguish between nucleophilic substitution (stereoinversion) and radical chain mechanisms (racemization) .

- Computational Modeling : DFT studies (e.g., Gaussian 16) can predict activation energies for Br/Cl exchange, guiding catalyst selection (e.g., FeCl₃ vs. AlCl₃) .

- Kinetic Profiling : Monitor reaction intermediates via in-situ FTIR to identify rate-limiting steps .

Q. How does thermal and hydrolytic stability impact storage and application in reactive environments?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (e.g., >150°C) under nitrogen/air atmospheres .

- Hydrolytic Resistance Testing : Expose the compound to aqueous HCl/NaOH (pH 2–12) at 25–80°C; analyze degradation via ¹⁹F NMR (loss of CF₃ signals indicates hydrolysis) .

- Stabilizer Screening : Evaluate additives (e.g., BHT) to inhibit radical-mediated degradation .

Q. What role does this compound play as an intermediate in synthesizing fluorinated agrochemicals or pharmaceuticals?

Methodological Answer:

- Cross-Coupling Reactions : Use Pd-catalyzed Suzuki-Miyaura reactions to couple with aryl boronic acids, forming trifluoromethylated biaryls (e.g., agrochemical precursors) .

- Fluorine Retention Studies : Track ¹⁹F NMR signals during derivatization to assess retention of CF₃ groups in bioactive molecules .

- Toxicity Profiling : Screen metabolites via LC-MS to identify potential bioaccumulation risks .

Data Contradiction Analysis

Q. How to resolve discrepancies in NMR data during synthesis optimization?

Methodological Answer:

- Reference Spectra Comparison : Cross-check with published ¹⁹F NMR data for analogous compounds (e.g., 2,3-dichloro-1,1,1-trifluoropropane δ = -63.2 ppm) .

- Impurity Identification : Use 2D NMR (HSQC, COSY) to assign unexpected peaks (e.g., residual solvents or diastereomers) .

- Replicate Reactions : Conduct triplicate syntheses under identical conditions to distinguish procedural errors from inherent variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.